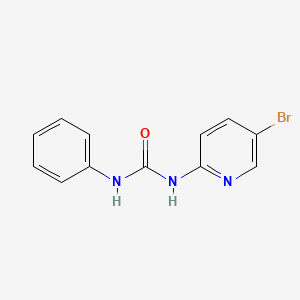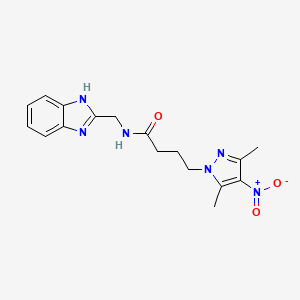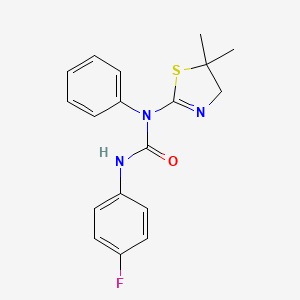![molecular formula C26H28N2O3S B11491116 N-benzyl-4-{[(4-cyclohexylphenyl)sulfonyl]amino}benzamide](/img/structure/B11491116.png)
N-benzyl-4-{[(4-cyclohexylphenyl)sulfonyl]amino}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-4-{[(4-cyclohexylphenyl)sulfonyl]amino}benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzyl group, a sulfonyl group, and a benzamide moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-{[(4-cyclohexylphenyl)sulfonyl]amino}benzamide typically involves multiple steps:
Formation of the Benzylamine Intermediate: The initial step involves the preparation of benzylamine through the reduction of benzyl cyanide or the reaction of benzyl chloride with ammonia.
Sulfonylation: The benzylamine is then reacted with 4-cyclohexylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide intermediate.
Amidation: Finally, the sulfonamide intermediate is reacted with 4-aminobenzamide under suitable conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-{[(4-cyclohexylphenyl)sulfonyl]amino}benzamide can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzylamine derivatives.
Substitution: Various substituted benzamides and sulfonamides.
Scientific Research Applications
N-benzyl-4-{[(4-cyclohexylphenyl)sulfonyl]amino}benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzyl-4-{[(4-cyclohexylphenyl)sulfonyl]amino}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-benzylbenzamide: A simpler analog without the sulfonyl and cyclohexyl groups.
N-benzyl-4-aminobenzamide: Lacks the sulfonyl group but retains the benzyl and benzamide moieties.
N-benzyl-4-sulfonylbenzamide: Contains the sulfonyl group but lacks the cyclohexyl group.
Uniqueness
N-benzyl-4-{[(4-cyclohexylphenyl)sulfonyl]amino}benzamide is unique due to the presence of both the sulfonyl and cyclohexyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specific applications where these functional groups play a crucial role.
Properties
Molecular Formula |
C26H28N2O3S |
|---|---|
Molecular Weight |
448.6 g/mol |
IUPAC Name |
N-benzyl-4-[(4-cyclohexylphenyl)sulfonylamino]benzamide |
InChI |
InChI=1S/C26H28N2O3S/c29-26(27-19-20-7-3-1-4-8-20)23-11-15-24(16-12-23)28-32(30,31)25-17-13-22(14-18-25)21-9-5-2-6-10-21/h1,3-4,7-8,11-18,21,28H,2,5-6,9-10,19H2,(H,27,29) |
InChI Key |
XJMKPEZKBPJDOC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)C(=O)NCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(thiophen-3-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B11491041.png)
![2-[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B11491044.png)
![1-(1-Benzofuran-2-yl)-3-(dibenzo[b,d]furan-3-ylamino)-1-propanone](/img/structure/B11491047.png)
![5-fluoro-N-(2-{[3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}ethyl)-2-methylbenzenesulfonamide](/img/structure/B11491052.png)


![N-[2-(1-adamantyloxy)propyl]-2-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B11491064.png)

![4-amino-N-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazole-3-carboxamide 2-oxide](/img/structure/B11491081.png)
![N-[7-(3-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]thiophene-2-carboxamide](/img/structure/B11491083.png)
![[5-(3-bromo-5-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B11491085.png)
![1-(methylsulfonyl)-N-{4-[(2,2,2-trifluoroethoxy)methyl]phenyl}-2,3-dihydro-1H-indole-5-carboxamide](/img/structure/B11491086.png)
![methyl N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonothioyl}alaninate](/img/structure/B11491094.png)
![7-(3-Bromo-4-methoxyphenyl)-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11491095.png)
